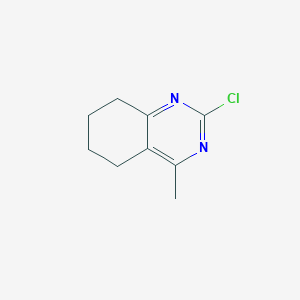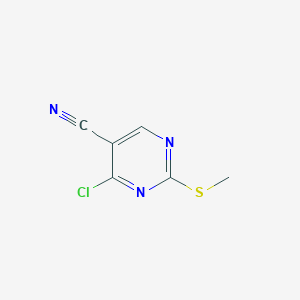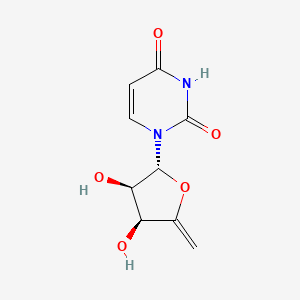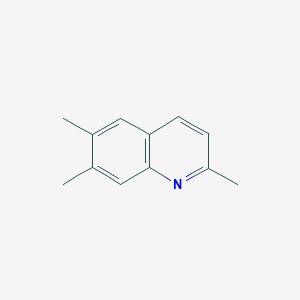![molecular formula C7H6N2O B1355211 Pyrazolo[1,5-a]pyridin-2-ol CAS No. 59942-87-9](/img/structure/B1355211.png)
Pyrazolo[1,5-a]pyridin-2-ol
Descripción general
Descripción
Pyrazolo[1,5-a]pyridin-2-ol is a type of pyrazolopyrimidine . Pyrazolopyrimidines are known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2 .
Synthesis Analysis
The synthesis of this compound involves various reactions . For instance, the reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate . A reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives has been proposed .Molecular Structure Analysis
The molecular structure of this compound is complex . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The chemical reactions of this compound involve a series of steps . For example, the reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its structure . For instance, compounds 4 and 5 both exhibit excellent thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Diverse Applications
Pyrazolo[1,5-a]pyridines, including Pyrazolo[1,5-a]pyridin-2-ol, are a group of heterocyclic compounds known for their diverse applications in medicinal chemistry. These compounds can exhibit two tautomeric forms and have been extensively studied for their synthetic methods and biomedical applications. For instance, Donaire-Arias et al. (2022) explore the diversity of substituents present in these compounds and their synthesis from preformed pyrazole or pyridine, highlighting their significance in medicinal chemistry and drug molecule production (Donaire-Arias et al., 2022).
Photophysical Properties and Material Science
In material science, Pyrazolo[1,5-a]pyrimidines, a related class, have shown significant photophysical properties. Arias-Gómez et al. (2021) discuss the synthesis and functionalization of these compounds, emphasizing their potential in material science due to these properties (Arias-Gómez et al., 2021).
Fluorescent Probes in Cellular Studies
Pyrazolo[1,5-a]pyridine-based fluorescent probes have been synthesized for cellular applications. Zhang et al. (2018) created a fluorescent probe based on Pyrazolo[1,5-a]pyridine, which showed a fast response to acidic pH, high quantum yield, and selectivity, demonstrating its usefulness in monitoring cellular pH levels (Zhang et al., 2018).
Antitubercular Activity
In medicinal chemistry, derivatives of Pyrazolo[1,5-a]pyridine have been investigated for their antitubercular activity. For example, Tang et al. (2015) synthesized Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, demonstrating promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
Synthesis and Structure Analysis
The synthesis of these compounds, alongside their structural analysis, has been a focus of research. For instance, Kakehi et al. (1994) investigated the structures of Pyrazolo[1,5-a]pyridine derivatives, revealing details about the planarity and conjugation of these compounds (Kakehi et al., 1994).
Kinase Inhibition for Therapeutic Applications
Pyrazolo[1,5-a]pyridines have also been evaluated as kinase inhibitors, demonstrating potential for therapeutic applications. Stevens et al. (2005) achieved a convergent synthesis of these compounds, highlighting their role in inhibiting p38 kinase (Stevens et al., 2005).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyridin-2-ol is a complex organic compound that interacts with various targets. One of the primary targets of this compound is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
It is known that the compound can influence the mapk signaling pathway . This pathway is crucial for various cellular functions, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The result of this compound’s action is the alteration of cellular processes, leading to effects such as inhibition of cell migration, cell cycle arrest, and induction of apoptosis . These effects can be particularly beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound can improve both the absorption and emission behaviors . This suggests that the compound’s action, efficacy, and stability can be modulated by its chemical environment .
Safety and Hazards
Direcciones Futuras
The synthesis of pyrazolo[1,5-a]pyridin-2-ol and its derivatives has potential for further exploration . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .
Propiedades
IUPAC Name |
1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJFNVSGQSWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484346 | |
| Record name | pyrazolo[1,5-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59942-87-9 | |
| Record name | pyrazolo[1,5-a]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)











